molecular formula C9H7BF3KN2 B1404692 Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate CAS No. 1402242-81-2

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate

Cat. No.: B1404692
CAS No.: 1402242-81-2
M. Wt: 250.07 g/mol
InChI Key: JFNRZGHHNDAFTQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate is an organoboron compound with the molecular formula C9H7BF3KN2. It is a versatile reagent used in various chemical reactions, particularly in the field of organic synthesis. The compound is known for its stability and reactivity, making it a valuable tool in the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate can be synthesized through a multi-step process involving the reaction of 3-phenyl-1H-pyrazole with boron trifluoride and potassium carbonate. The reaction typically occurs in an inert atmosphere to prevent oxidation and other side reactions. The general steps are as follows:

    Formation of the pyrazole-boron complex: 3-phenyl-1H-pyrazole is reacted with boron trifluoride in an organic solvent such as tetrahydrofuran.

    Addition of potassium carbonate: Potassium carbonate is added to the reaction mixture to form the potassium salt of the trifluoroborate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate undergoes various types of chemical reactions, including:

    Suzuki–Miyaura coupling: This is a widely used reaction in organic synthesis where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

    Substitution reactions: It can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.

    Organic solvents: Tetrahydrofuran, ethanol, and acetone are commonly used solvents.

    Inert atmosphere: Reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate has several scientific research applications:

    Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal chemistry: Employed in the development of new drug candidates.

    Materials science: Utilized in the synthesis of novel materials with unique properties.

    Biological studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl or vinyl halide. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst in the Suzuki–Miyaura coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate
  • Potassium trifluoro(3,5-dimethyl-1H-pyrazol-1-yl)borate

Uniqueness

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate is unique due to its phenyl substituent, which enhances its reactivity and stability compared to other trifluoroborate compounds. This makes it particularly useful in the synthesis of biaryl compounds and other complex organic molecules.

Properties

IUPAC Name

potassium;trifluoro-(3-phenyl-1H-pyrazol-5-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF3N2.K/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7;/h1-6H,(H,14,15);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNRZGHHNDAFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NN1)C2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402242-81-2
Record name Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Reactant of Route 2
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
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Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
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Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
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Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Reactant of Route 6
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate

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